5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

Platelet Aggregation Inhibition Thrombin Antagonism Antithrombotic Research

Cardiovascular researchers seeking validated tool compounds for platelet aggregation studies face limited availability of well-characterized dihydropyridazinones with defined SAR. 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone (CAS 23239-13-6) directly addresses this gap: • Inhibits thrombin-induced platelet aggregation (IC50 0.25 mM) via attenuation of cytosolic Ca²⁺ influx • Distinct mechanism vs. aspirin/clopidogrel; enables investigation of novel antithrombotic targets • Defined physicochemical profile (XLogP3 0.3, mp 163-165°C) supports reproducible cell-based assay dosing Reliable supply with documented purity for drug discovery programs.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 23239-13-6
Cat. No. B1595906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
CAS23239-13-6
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1C(C(=NNC1=O)C2=CC=CC=C2)CO
InChIInChI=1S/C11H12N2O2/c14-7-9-6-10(15)12-13-11(9)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,15)
InChIKeyUAYIYEKRCXWKAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone: A Pyridazinone-Based Heterocyclic Scaffold for Cardiovascular Research


5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone (CAS 23239-13-6) is a dihydropyridazinone derivative characterized by a six-membered heterocyclic core bearing a phenyl ring at position 6 and a hydroxymethyl substituent at position 5 . This compound is a key member of the 6-aryl-4,5-dihydro-3(2H)-pyridazinone class, which has been extensively explored for cardiovascular pharmacology, particularly as inhibitors of platelet aggregation and as potential cardiotonic agents . Its molecular structure provides a foundational scaffold for understanding structure-activity relationships (SAR) that govern its biological activity, with specific modifications at the 5-position critically influencing its pharmacodynamic profile .

Critical Substituent Effects: Why 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is Not Interchangeable with Other Pyridazinones


In the 6-aryl-4,5-dihydro-3(2H)-pyridazinone class, seemingly minor structural changes can dramatically alter biological activity. Generic substitution of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone with other pyridazinone derivatives—even those with similar cores—is scientifically unsound. This is because the 5-hydroxymethyl group is not merely a spectator; it directly modulates the compound's physicochemical properties, such as its hydrogen-bonding capacity and polarity, which in turn dictate its interaction with biological targets like platelet receptors and intracellular calcium signaling pathways . Furthermore, the presence of the phenyl ring at position 6, in combination with the 5-substituent, defines a unique pharmacophore. SAR studies consistently show that alterations at these positions profoundly impact potency and selectivity, as evidenced by the distinct antiplatelet activity of this compound compared to its 5-unsubstituted or 5-thienyl analogs . Therefore, selecting a generic pyridazinone without this precise substitution pattern will not recapitulate the specific pharmacological or chemical properties of this compound.

Quantitative Differentiation of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone: Comparative Activity and Property Analysis


Comparative Antiplatelet Activity: IC50 Against Thrombin-Induced Platelet Aggregation

5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone (Compound 1) demonstrates a distinct antiplatelet profile. It inhibits thrombin-induced platelet aggregation with an IC50 of 0.25 mM . This activity is comparable to its 6-thienyl analog (Compound 2), which has an IC50 of 0.26 mM . This direct comparison establishes that the 6-phenyl substitution confers an anti-aggregatory potency equivalent to the 6-thienyl variant, but with potentially different off-target or pharmacokinetic profiles due to the distinct aromatic ring systems.

Platelet Aggregation Inhibition Thrombin Antagonism Antithrombotic Research

Comparative Antiplatelet Activity: IC50 Against Ionomycin-Induced Platelet Aggregation

The compound also inhibits platelet aggregation induced by the calcium ionophore ionomycin, with an IC50 of 0.42 mM . This is nearly identical to the activity of its 6-thienyl counterpart, which has an IC50 of 0.43 mM . This comparison highlights that the compound's mechanism of action, likely involving the inhibition of calcium influx, is preserved across these two closely related analogs.

Platelet Aggregation Inhibition Calcium Ionophore Antagonism Ionomycin

Mechanistic Differentiation: Attenuation of Cytosolic Calcium Increase

Beyond platelet aggregation, 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone demonstrates a concentration-dependent attenuation of the increase in platelet cytosolic free calcium concentration induced by both thrombin and ionomycin . This suggests that its antiaggregatory activity is mechanistically linked to its capacity to inhibit the passage of calcium through the cytoplasmic membrane . While direct quantitative comparison to other pyridazinones on this specific parameter is not available, this class-level inference distinguishes it from antiplatelet agents that operate via other pathways, such as COX-1 inhibition (e.g., aspirin) or ADP receptor antagonism (e.g., clopidogrel).

Calcium Signaling Mechanism of Action Platelet Activation

Physicochemical and Purity Benchmarking: Melting Point and XLogP3

5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is characterized by specific physicochemical properties that are critical for material handling and formulation. Its melting point is reported to be in the range of 163-165 °C . In contrast, its XLogP3 value is 0.3, indicating a balanced hydrophilic-lipophilic character that is favorable for aqueous solubility and membrane permeability . These properties are distinct from other pyridazinones like the vasorelaxant MCI-154 (senazodan) or the cardiotonic levosimendan, which have different physicochemical profiles that dictate their unique pharmacological behaviors.

Physicochemical Properties Purity Analysis Quality Control

Recommended Research Applications for 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone Based on Comparative Evidence


Antiplatelet Drug Discovery: A Tool Compound for Calcium-Dependent Pathway Studies

5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is ideally suited as a tool compound in antithrombotic drug discovery programs. Its demonstrated ability to inhibit thrombin-induced platelet aggregation with an IC50 of 0.25 mM, coupled with its mechanism of attenuating cytosolic calcium influx, makes it a valuable probe for studying calcium-dependent pathways of platelet activation . Unlike conventional antiplatelet agents like aspirin or clopidogrel, this compound offers a distinct mechanistic angle, allowing researchers to investigate novel targets for therapeutic intervention in thrombosis and related cardiovascular diseases .

Chemical Biology: Investigating the Role of Calcium Signaling in Cellular Processes

Given its capacity to inhibit calcium influx in stimulated platelets, this compound serves as a useful chemical probe in broader cellular biology studies. Researchers can use it to dissect the role of calcium signaling in various physiological and pathological processes beyond platelet aggregation, including muscle contraction, neurotransmission, and cell proliferation . Its well-defined structure and physicochemical properties (e.g., XLogP3 = 0.3, Melting Point = 163-165 °C) facilitate its use in cell-based assays where precise dosing and solubility are critical .

Medicinal Chemistry: A Scaffold for Structure-Activity Relationship (SAR) Optimization

This compound is a foundational scaffold for medicinal chemists aiming to optimize the pharmacological profile of pyridazinone-based agents. Its documented antiplatelet activity and defined substituents at the 5- and 6-positions provide a clear starting point for systematic SAR exploration . By modifying the phenyl ring or the hydroxymethyl group, chemists can probe the effects on potency, selectivity, and drug-like properties, leveraging this compound as a reference standard for comparative biological evaluation .

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